molecular formula C26H36N6O5 B13396376 L-Phenylalanine, N-[1-(N-L-isoleucyl-L-histidyl)-L-prolyl]-

L-Phenylalanine, N-[1-(N-L-isoleucyl-L-histidyl)-L-prolyl]-

Cat. No.: B13396376
M. Wt: 512.6 g/mol
InChI Key: RXGAHIIILDHXJU-UHFFFAOYSA-N
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Description

Angiotensin I/II (5-8) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin-aldosterone system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I is converted to angiotensin II by the angiotensin-converting enzyme, and both peptides have significant physiological effects, including vasoconstriction and the stimulation of aldosterone release .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (5-8) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of angiotensin peptides often involves large-scale solid-phase peptide synthesis, followed by purification techniques such as high-performance liquid chromatography. The peptides are then lyophilized to obtain a stable powder form .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Angiotensin I/II (5-8) has numerous applications in scientific research:

Mechanism of Action

Angiotensin I/II (5-8) exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are the angiotensin II type 1 and type 2 receptors. Binding to these receptors activates various intracellular signaling pathways, leading to:

Comparison with Similar Compounds

Uniqueness: Angiotensin I/II (5-8) is unique in its specific sequence and the resulting biological activity. While it shares some functions with other angiotensin peptides, its distinct structure allows for targeted interactions with specific receptors and pathways, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGAHIIILDHXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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